N-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
This compound is a 1,2,4-triazole derivative featuring an adamantane-1-carboxamide group linked via a methylene bridge to the triazole core. Key structural features include:
- 4-ethyl substitution on the triazole ring, influencing steric and electronic properties.
- Adamantane moiety, known for enhancing metabolic stability and membrane penetration due to its rigid, hydrophobic structure .
Synthesis likely involves:
Cyclization of hydrazincarbothioamide precursors in alkaline conditions to form the triazole-thione intermediate.
S-alkylation with benzyl bromide (as in ) to introduce the benzylsulfanyl group.
Functionalization with adamantane-1-carboxamide via coupling reactions .
Properties
IUPAC Name |
N-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4OS/c1-2-27-20(25-26-22(27)29-15-16-6-4-3-5-7-16)14-24-21(28)23-11-17-8-18(12-23)10-19(9-17)13-23/h3-7,17-19H,2,8-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKHMTQBFWOTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzylsulfanyl group is introduced through nucleophilic substitution reactions, while the adamantane core is incorporated via amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted triazole compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to N-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide exhibit significant antimicrobial properties. The triazole moiety is known for its efficacy against a range of pathogens, including bacteria and fungi. Studies have shown that modifications to the triazole structure can enhance the activity against resistant strains of bacteria, making it a candidate for developing new antibiotics.
Anticancer Properties
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated. For instance, triazole derivatives have been reported to interfere with the activity of certain kinases that are crucial for tumor growth. This suggests that this compound may serve as a lead compound in designing novel anticancer agents.
Agricultural Applications
Fungicides
Due to its antifungal properties, this compound can be explored as a potential fungicide in agricultural practices. The modification of the triazole structure has been linked to enhanced efficacy against various plant pathogens, thereby improving crop yield and health. Preliminary studies suggest that formulations containing this compound could provide effective control over fungal diseases in crops.
Plant Growth Regulators
There is ongoing research into the use of triazole derivatives as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to increased resistance against environmental stressors such as drought or salinity.
Material Science
Polymer Chemistry
The unique structural characteristics of this compound make it an interesting candidate for polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability. Research is being conducted on the development of smart materials that respond to environmental stimuli by utilizing such compounds.
Nanotechnology
In nanotechnology, the compound's ability to form stable complexes with metal ions opens avenues for developing nanomaterials with specific functionalities. These materials could be applied in sensors or as catalysts in chemical reactions.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of N-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind with enzymes and receptors, inhibiting their activity. The benzylsulfanyl group enhances the compound’s binding affinity, while the adamantane core provides stability and rigidity to the molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis with structurally related compounds is summarized below:
Key Observations
Substituent Effects at Position 4: Ethyl vs. Ethyl vs. Phenyl: Phenyl substitution () introduces aromaticity, which may improve π-π stacking interactions but reduce metabolic stability compared to alkyl groups.
Substituent Effects at Position 5: Benzylsulfanyl vs. Benzylsulfanyl vs. Thiol (-SH): Thiol-containing analogues () exhibit higher polarity and hydrogen-bonding capacity, improving solubility but limiting blood-brain barrier penetration.
Adamantane Contribution :
- Adamantane derivatives generally display enhanced metabolic stability and rigidity. However, they may also increase molecular weight and melting points, as seen in ’s crystalline derivatives .
Biological Activity Trends :
- Alkylthio chains (e.g., hexylthio in ) show superior antihypoxic activity compared to phenyl or methyl substituents, suggesting chain length impacts efficacy.
- Tyrosinase inhibition in ’s chloro-benzamide derivative highlights the role of electron-withdrawing groups in modulating enzyme interactions.
Therapeutic Potential
- The adamantane core suggests possible applications in neurodegenerative or antiviral therapies, akin to amantadine.
Biological Activity
N-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of significant interest due to its diverse biological activities. It belongs to a class of adamantane derivatives, which have been extensively studied for their pharmacological properties, including antiviral, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C18H19N4S
- Molecular Weight : 358.888 g/mol
- CAS Number : 338429-33-7
Biological Activity Overview
The biological activity of this compound has been documented in several studies. Key findings include:
- Antiviral Activity : Adamantane derivatives have shown antiviral properties against various viruses. For instance, studies have indicated that related compounds exhibit significant activity against influenza and HIV viruses . The mechanism often involves interference with viral replication processes.
- Antibacterial Properties : Research has demonstrated that adamantane derivatives possess antibacterial activity. A study highlighted the effectiveness of certain triazole derivatives against both Gram-positive and Gram-negative bacteria . The specific compound has not been extensively tested in this context but is hypothesized to exhibit similar properties due to structural similarities.
- Anticancer Effects : The potential anticancer activity of triazole derivatives has been explored in various cancer cell lines. For example, compounds structurally related to N-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane have shown inhibitory effects on cancer cell proliferation in vitro, with IC50 values indicating potency against specific cancer types such as colon and breast cancers .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Many triazole compounds act as inhibitors of key enzymes involved in pathogen metabolism or cancer cell proliferation. For example, docking studies suggest that these compounds may inhibit enzymes like 11β-HSD1, which is implicated in glucocorticoid metabolism and cancer progression .
- Cell Cycle Arrest : Some studies indicate that related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through modulation of signaling pathways involved in cell growth and survival.
Case Studies
Several case studies provide insights into the biological activities of similar compounds:
- Antiviral Efficacy : In a study examining the antiviral effects of adamantane derivatives against influenza viruses, compounds demonstrated significant reductions in viral titers when administered to infected cell cultures .
- Antibacterial Testing : A comparative study evaluated the antibacterial effects of various triazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the triazole structure enhanced antibacterial efficacy significantly .
- Cancer Cell Line Studies : A series of experiments assessed the cytotoxic effects of triazole derivatives on human colon cancer (HCT116) and breast cancer (T47D) cell lines. Results showed that some derivatives had IC50 values as low as 6.2 μM against HCT116 cells, suggesting potent anticancer activity .
Data Tables
Q & A
Q. Critical Reaction Parameters :
Basic: What spectroscopic and analytical techniques validate the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirms adamantane proton environments (δ 1.6–2.1 ppm) and triazole ring protons (δ 7.5–8.2 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the benzylsulfanyl and methylene linker groups .
- Mass Spectrometry (HRMS) : Verifies molecular ion peak at m/z 320.5 (M+H⁺) with fragmentation patterns matching the triazole-adamantane cleavage .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650 cm⁻¹) and triazole C-N (~1450 cm⁻¹) stretches .
Advanced: How can researchers resolve contradictions in solubility data across studies?
Methodological Answer:
Discrepancies in solubility (e.g., organic vs. aqueous media) arise from variations in:
- Purity : Impurities (e.g., unreacted adamantane precursors) skew measurements. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- pH Effects : Protonation of the triazole nitrogen alters solubility. Use standardized buffers (e.g., PBS pH 7.4) for consistency .
- Temperature Control : Solubility in DMSO increases at 25°C vs. 4°C. Report conditions explicitly .
Q. Recommended Protocol :
Pre-saturate solvents with the compound for 24 hr.
Filter through 0.22 µm membranes to remove particulates.
Quantify via UV-Vis at λ_max ~260 nm (triazole absorption) .
Advanced: What computational strategies predict bioactivity against microbial targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 (lanosterol 14α-demethylase), a target for triazole antifungals. The benzylsulfanyl group shows high affinity for hydrophobic binding pockets .
- MD Simulations : GROMACS simulations (100 ns) assess stability of compound-enzyme complexes. Key metrics: RMSD <2 Å, hydrogen bond persistence >70% .
- QSAR Models : Train models with datasets from PubChem BioAssay (AID 652065) to correlate substituent electronegativity (e.g., benzyl vs. alkyl sulfanyl) with MIC values .
Basic: What in vitro models are suitable for preliminary bioactivity screening?
Methodological Answer:
- Antifungal Assays :
- Candida albicans (ATCC 90028): Broth microdilution per CLSI M27-A3 guidelines. MIC range: 2–16 µg/mL .
- Aspergillus fumigatus : Agar diffusion with 10 mm discs; zone of inhibition >15 mm indicates potency .
- Cytotoxicity Screening :
- HepG2 Cells : MTT assay (48 hr exposure). Selectivity index (IC50/MIC) >10 suggests therapeutic potential .
Advanced: How can synthetic byproducts be minimized during scale-up?
Methodological Answer:
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and terminate at >95% conversion .
- Design of Experiments (DoE) : Optimize via response surface methodology (RSM) for variables:
- Catalyst concentration (0.5–1.5 eq.)
- Stirring rate (300–600 rpm)
- Continuous Flow Reactors : Reduces residence time variability and improves heat dissipation for exothermic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
